Fmoc-homo-L-tyrosine

Vue d'ensemble

Description

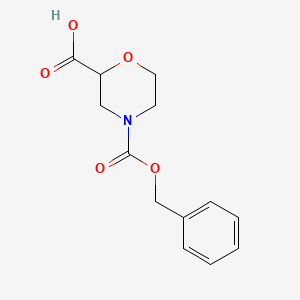

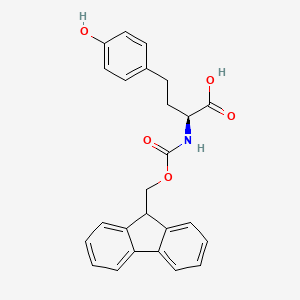

Fmoc-homo-L-tyrosine, also known as N-Fmoc-(S)-4-hydroxy-homophenylalanine, is a compound used in peptide synthesis . It is commonly used in Fmoc solid phase peptide synthesis .

Synthesis Analysis

Fmoc-Tyr (tBu)-OH, a similar compound, can be synthesized via the iodination of Fmoc-Tyr-(Bu)-OH under silver-mediated conditions . A number of biologically relevant O4-phospho-L-tyrosine-containing peptides have been synthesized by either the global phosphorylation of the side-chain-unprotected L-tyrosine moiety in presynthesized peptides .Molecular Structure Analysis

The molecular formula of Fmoc-homo-L-tyrosine is C25H23NO5 . The molecular weight is 417.5 g/mol . The structure contains a chiral center, so it can exist in two enantiomers and has optical activity .Chemical Reactions Analysis

Fmoc-Tyr (tBu)-OH is commonly used in Fmoc solid phase peptide synthesis . It can be used to synthesize Leu-EnkephalinAmide via solid phase synthesis in water .Applications De Recherche Scientifique

Hydrogel Formation

Fmoc-homo-L-tyrosine can be used to form hydrogels . These hydrogels are biocompatible materials suitable for biological, biomedical, and biotechnological applications . They are formed by water-swollen networks and have self-supporting features . The type of gel formed depends on the amino acid used and the final pH of the system .

Biomedical Applications

Fmoc-homo-L-tyrosine-based hydrogels have potential biomedical applications . For instance, they can be used as drug delivery and diagnostic tools for imaging .

Tissue Engineering

Fmoc-homo-L-tyrosine-based hydrogels can be used in tissue engineering . They can support cell adhesion, survival, and duplication . This makes them potential materials for tissue engineering applications .

Scaffold Materials for Cell

Fmoc-homo-L-tyrosine can form stable supramolecular hydrogels due to the formation of a supramolecular nanofiber network . These hydrogels can be utilized as scaffold materials for cell .

Synthesis of Leu-EnkephalinAmide

Fmoc-homo-L-tyrosine can be used to synthesize Leu-EnkephalinAmide via solid phase synthesis in water .

Synthesis of Amino Acid Derivatives

Fmoc-homo-L-tyrosine can be used to synthesize amino acid derivatives such as Fmoc-Tyr-OAllyl .

Safety and Hazards

Orientations Futures

Research into therapeutic peptides, including Fmoc-modified simple biomolecules, has become one of the hottest topics in pharmaceutical research . The development of peptide drugs has thus become one of the hottest topics in pharmaceutical research . The system reported here is one of a number of synthetic systems shown to exhibit semiflexible behavior and indicates the opportunity for further rheological study of other Fmoc derivatives .

Mécanisme D'action

Target of Action

Fmoc-homo-L-tyrosine is a derivative of the amino acid tyrosine, which is commonly used in Fmoc solid phase peptide synthesis . The primary target of Fmoc-homo-L-tyrosine is the L-type amino acid transporter 1 (LAT1) , which is overexpressed on the membrane of various tumor cells . LAT1 is a potential target for tumor-targeting therapy .

Mode of Action

The Fmoc group in Fmoc-homo-L-tyrosine is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This interaction with its targets results in changes that can be harnessed for therapeutic purposes.

Biochemical Pathways

Tyrosine, the core component of Fmoc-homo-L-tyrosine, is synthesized de novo via the shikimate pathway in plants and microbes . It serves as a biosynthetic precursor of tocopherols, plastoquinone, and ubiquinone that are essential to plant survival . Furthermore, tyrosine is used as a substrate to synthesize numerous specialized metabolites in different groups of plants .

Pharmacokinetics

It is known that fmoc-homo-l-tyrosine is commonly used in fmoc solid phase peptide synthesis , which suggests that it can be effectively incorporated into peptides and potentially distributed throughout the body.

Result of Action

The result of Fmoc-homo-L-tyrosine’s action is the formation of peptides via solid phase synthesis . These peptides can have various effects at the molecular and cellular level, depending on their specific sequences and structures. For example, Fmoc-homo-L-tyrosine can be used to synthesize Leu-EnkephalinAmide , a peptide with potent analgesic effects.

Action Environment

The action of Fmoc-homo-L-tyrosine can be influenced by various environmental factors. For instance, the type of gel formed by Fmoc amino acids depends on the amino acid used and the final pH of the system . Therefore, the pH and other conditions of the environment can influence the action, efficacy, and stability of Fmoc-homo-L-tyrosine.

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-hydroxyphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO5/c27-17-12-9-16(10-13-17)11-14-23(24(28)29)26-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22-23,27H,11,14-15H2,(H,26,30)(H,28,29)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZGWIJTZHIPMMG-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=C(C=C4)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC=C(C=C4)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654298 | |

| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-hydroxyphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-homo-L-tyrosine | |

CAS RN |

198560-10-0 | |

| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-hydroxyphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.